molecular formula C23H23FN2O4 B2485339 ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114650-67-7

ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2485339
CAS No.: 1114650-67-7
M. Wt: 410.445
InChI Key: XNLNJSYGRQRSFB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C27H30FN2O5C_{27}H_{30}FN_{2}O_{5}, with a molecular weight of approximately 466.54 g/mol. The presence of the 4-fluorophenyl group and the carbamoyl moiety are crucial for its biological activity.

Antitumor Activity

Research has shown that derivatives of quinoline compounds often exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing potent cytotoxic effects.

  • In vitro Studies :
    • A study evaluated several quinoline derivatives for their antitumor activity against cell lines such as H460, HT-29, and MKN-45. Compounds demonstrated IC50 values ranging from single-digit nanomolar concentrations, indicating high potency against these cancer types .
    • Specifically, the compound 21c showed remarkable efficacy with IC50 values between 0.01 to 0.53 µM across multiple cell lines, outperforming the standard drug foretinib .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves inhibition of specific kinases, such as c-Met kinase, which plays a critical role in tumor growth and metastasis .

Other Biological Activities

In addition to antitumor properties, quinoline derivatives have been explored for other pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : The anti-inflammatory potential of quinoline derivatives has also been noted, with implications for conditions such as arthritis and other inflammatory diseases.

Research Findings and Case Studies

A summary of relevant research findings is presented in the table below:

StudyCompound TestedCell LinesIC50 (µM)Notes
21cH4600.01Strong cytostatic activity
21bHT-290.53High selectivity towards cancer cells
VariousMKN-45<1Effective against multiple cancer types

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c1-4-29-23(28)16-7-10-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-5-8-17(24)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNJSYGRQRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.